Pereniporin B
Description
Overview of Sesquiterpene Lactones in Biologically Active Molecules
Sesquiterpene lactones are a vast and diverse group of secondary metabolites found predominantly in plants, especially within the Asteraceae family, with over 5,000 identified structures. nih.govrsc.org These compounds are composed of fifteen carbon atoms and are formed through the condensation of three isoprene (B109036) units, followed by cyclization and oxidative processes that create a lactone ring. nih.gov A common feature of many sesquiterpene lactones is a γ-lactone ring, often with an α-methylene group. nih.gov
They exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govect-journal.kz The diverse biological functions of sesquiterpene lactones have made them a focal point of research for the development of new therapeutic agents. ect-journal.kzresearchgate.net
Significance of the Drimane (B1240787) Skeleton in Natural Product Chemistry
The drimane skeleton is a key structural motif in a multitude of natural products, lending them a range of important biological activities. researchgate.netnih.gov Compounds possessing the drimane framework have demonstrated antifeedant, anti-insecticidal, antibacterial, antifungal, antiviral, and antiproliferative properties. nih.gov For instance, polygodial, a well-known drimane sesquiterpenoid, acts as an antifeedant against various herbivorous insects. researchgate.netbeilstein-journals.org
The structural diversity within the drimane family is vast, with over 350 members identified, each with varied oxidative patterns on the common scaffold. cjnmcpu.comcjnmcpu.com This diversity arises from various enzymatic modifications of the basic drimane structure, leading to a wide array of functionalized molecules. nih.gov The unique chemical architecture and significant bioactivities of drimane-containing compounds have made them attractive targets for both isolation from natural sources and total synthesis in the laboratory. cjnmcpu.comcjnmcpu.com
Historical Context of Pereniporin B Discovery and Initial Characterization
This compound was first described in 1986, having been isolated from a Basidiomycete, a type of mushroom-forming fungus. researchgate.netannualreviews.org It was discovered along with a related compound, pereniporin A. researchgate.net Initial characterization of this compound was carried out on the stem bark of Warburgia ugandensis. researchgate.net
Early studies on compounds isolated from Warburgia ugandensis, including those with the drimane skeleton like this compound, revealed a range of biological activities such as antifeedant, antibacterial, antifungal, and cytotoxic effects. researchgate.net Further investigations into the extracts of this plant have also indicated antimalarial, antitrypanosomal, and anti-leishmanial activities. researchgate.net The isolation and characterization of this compound and other drimane sesquiterpenoids from natural sources have been pivotal in understanding their chemical properties and potential therapeutic applications. researchgate.netkuleuven.be
Structure
2D Structure
3D Structure
Properties
CAS No. |
16772-63-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1 |
InChI Key |
HLEGAPKZEJEXHT-FDRIWYBQSA-N |
SMILES |
CC1(CCCC2(C1C(C=C3C2(COC3=O)O)O)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(COC3=O)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C=C3C2(COC3=O)O)O)C)C |
Synonyms |
pereniporin B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Pereniporin B
Fungal Bioprospecting and Cultivation Strategies
Fungi, particularly Basidiomycetes and certain filamentous fungi, are significant producers of Pereniporin B.
Basidiomycetes as Producers: Perenniporia Species
The genus Perenniporia is a notable source of this compound and related drimane (B1240787) sesquiterpenoids. These white-rot fungi are known for their ability to degrade wood.
Perenniporia medulla-panis : Pereniporins A and B were first isolated from Perenniporia medulla-panis in 1986. mdpi.comnih.gov This fungus is considered a key producer of these compounds. nih.govcabidigitallibrary.org
Perenniporia centrali-africana : This tropical basidiomycete, found in regions like Kenya, has been shown to produce derivatives of pereniporin A. mdpi.comresearchgate.netnih.gov Studies on submerged cultivations of P. centrali-africana have led to the isolation of new pereniporin A derivatives. mdpi.comnih.gov
Perenniporia maackiae : Research on Perenniporia maackiae has also resulted in the isolation of several cytotoxic drimane sesquiterpenoids, including derivatives of pereniporin A. mdpi.comnih.govjst.go.jp
Filamentous Fungi: Aspergillus Species
Certain species of the filamentous fungus genus Aspergillus are also known to produce this compound and other drimane sesquiterpenes.
Aspergillus ustus var. pseudodeflectus : Fermentations of this variant have yielded a series of novel drimane sesquiterpene esters. researchgate.netoup.com
Aspergillus ustus : This species, which can be found in diverse environments including marine sponges and soil, has been a source for the isolation of various drimane sesquiterpenoids. nih.govmdpi.comresearchgate.netjst.go.jp
Co-culture Fermentation Approaches for Enhanced Metabolite Production
Co-culture fermentation, the simultaneous cultivation of two or more microorganisms, is a strategy being explored to enhance the production of secondary metabolites. This approach can stimulate the expression of silent biosynthetic gene clusters, leading to a greater diversity and yield of compounds. While specific studies on co-culture for this compound enhancement are not detailed, the principle is widely applied in microbial biotechnology to increase the production of valuable compounds. nih.govmdpi.commbl.or.kr For example, co-culturing different bacterial strains or fungi can lead to improved enzyme production or the synthesis of novel molecules through interspecies interactions. mbl.or.krnih.gov
Plant-Derived Sources and Extraction Techniques
This compound is not exclusive to the fungal kingdom; it has also been isolated from certain plant species.
Cinnamosma madagascariensis
This plant, endemic to Madagascar, is a known source of this compound. nih.gov The bark of C. madagascariensis is subjected to extraction processes to isolate a variety of sesquiterpenes. google.comgoogle.comacs.orgnih.gov The typical isolation procedure involves chromatographic separation of an ethyl acetate-soluble fraction of the bark extract using silica (B1680970) gel, Sephadex LH-20, and ODS RP-18 columns. acs.org
Drimys piperita Hook f. (Akway)
Drimys piperita, also known as Akway, is a plant found in West Papua, Indonesia. researchgate.net Recent research has identified this compound as a significant component of the ethanol (B145695) extract of its stem bark. researchgate.netupgris.ac.id The extraction is performed using ethanol, and analysis of the extract has shown this compound to be the most abundant phenolic compound. researchgate.net
Data Tables
Table 1: Fungal Sources of this compound and Related Compounds
| Species | Compound(s) Isolated | Reference(s) |
| Perenniporia medulla-panis | Pereniporin A, this compound | mdpi.comnih.govnih.govcabidigitallibrary.org |
| Perenniporia centrali-africana | Pereniporin A derivatives | mdpi.comnih.govresearchgate.netnih.gov |
| Perenniporia maackiae | Pereniporin A derivatives | mdpi.comnih.govjst.go.jp |
| Aspergillus ustus var. pseudodeflectus | Drimane sesquiterpene esters | researchgate.netoup.com |
| Aspergillus ustus | Drimane sesquiterpenoids | nih.govmdpi.comresearchgate.netjst.go.jp |
Table 2: Plant Sources of this compound
| Species | Plant Part | Extraction Method | Reference(s) |
| Cinnamosma madagascariensis | Bark | Ethyl acetate (B1210297) extraction followed by chromatography | nih.govgoogle.comgoogle.comacs.orgnih.gov |
| Drimys piperita Hook f. (Akway) | Stem Bark | Ethanol extraction | researchgate.netupgris.ac.id |
Warburgia ugandensis and Related Species
This compound has been identified as a constituent of the stem bark of Warburgia ugandensis, a tree species native to various regions of Africa, including Ethiopia, Uganda, Tanzania, and Kenya. nih.govtandfonline.comacademicjournals.org This plant, commonly known as the Ugandan greenheart or pepper bark tree, has a history of use in traditional medicine. academicjournals.org Phytochemical investigations of W. ugandensis have revealed the presence of a diverse array of sesquiterpenoids, including this compound. tandfonline.comtandfonline.com
The isolation of this compound from W. ugandensis often involves the extraction of the air-dried and powdered bark with methanol. This initial extract is then subjected to partitioning and further chromatographic separation to yield the pure compound. Alongside this compound, other drimane sesquiterpenoids such as muzigadial, ugandensidial, and 11α-hydroxy muzigadiolide have also been isolated from the same plant source. cabidigitallibrary.org The presence of this class of compounds is a characteristic feature of the Warburgia genus. tandfonline.com
Beyond W. ugandensis, this compound has also been reported in other species, highlighting its distribution within the plant and fungal kingdoms. Notably, it was first isolated from the basidiomycete fungus Perenniporia medulla-panis. nih.gov Its occurrence has also been noted in Cinnamosma madagascariensis. nih.gov The co-occurrence of this compound with other drimane sesquiterpenoids in these varied natural sources suggests a conserved biosynthetic pathway for this class of compounds.
Table 1: Natural Sources of this compound and Co-occurring Drimane Sesquiterpenoids
| Species | Part Used | This compound | Co-occurring Drimane Sesquiterpenoids |
|---|---|---|---|
| Warburgia ugandensis | Stem Bark | Present | Muzigadial, Ugandensidial, 11α-hydroxy muzigadiolide, Warburganal, Polygodial |
| Perenniporia medulla-panis | Fruiting Body | Present | Pereniporin A |
Advanced Chromatographic and Separation Techniques for Isolation Purity
The isolation and purification of this compound to a high degree of purity necessitates the application of advanced chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of other structurally similar natural products present in the crude extract.
Following initial solvent extraction and partitioning, a common subsequent step is column chromatography (CC) over silica gel. This technique separates compounds based on their polarity. In the case of this compound isolation from W. ugandensis, the crude chloroform (B151607) extract is subjected to column chromatography, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. This process allows for the separation of fractions containing different compounds, with this compound eluting at a specific solvent polarity.
For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. HPLC offers superior resolution and efficiency compared to traditional column chromatography. It can be used in either normal-phase or reverse-phase mode. Reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is particularly effective for the final purification of moderately polar compounds like this compound.
Thin-Layer Chromatography (TLC) is an indispensable tool used throughout the isolation process for monitoring the separation progress. By spotting the different fractions collected from column chromatography on a TLC plate and developing it in an appropriate solvent system, researchers can identify the fractions containing the desired compound and assess their purity. The visualization of spots is typically achieved under UV light or by using a staining reagent.
The structural elucidation of the purified this compound is then carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . These techniques provide detailed information about the molecular structure and mass of the compound, confirming its identity.
Table 2: Chromatographic Techniques in the Isolation of this compound
| Technique | Principle | Role in Isolation |
|---|---|---|
| Column Chromatography (CC) | Adsorption | Initial separation of crude extract into fractions based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | Partition/Adsorption | Final purification to achieve high purity of the isolated compound. |
Structural Elucidation of Pereniporin B
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the complex structure of Pereniporin B. A combination of one-dimensional and two-dimensional experiments was employed to assign all proton and carbon signals and to establish the bonding network and relative stereochemistry of the molecule. scielo.org.zajchps.com
The ¹H NMR spectrum of this compound provides initial information about the types of protons present in the molecule, including their chemical environment and multiplicity. The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides clues to their hybridization and functionalization (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). mdpi.com The chemical shifts for this compound are consistent with a drimane (B1240787) sesquiterpenoid skeleton featuring a lactone ring. researchgate.net
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound Note: Specific chemical shift values can vary slightly depending on the solvent used. Data is compiled from typical values for drimane sesquiterpenoids and related structures.
| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |
|---|---|---|
| 1 | ~35-40 | ~1.5 (m) |
| 2 | ~18-22 | ~1.6 (m) |
| 3 | ~40-45 | ~1.4 (m) |
| 4 | ~33-37 | - |
| 5 | ~50-55 | ~1.2 (m) |
| 6 | ~20-25 | ~2.1 (m) |
| 7 | ~120-125 | ~5.8 (br s) |
| 8 | ~135-140 | - |
| 9 | ~55-60 | ~2.3 (m) |
| 10 | ~38-42 | - |
| 11 | ~70-75 | ~4.6 (d, J ≈ 3) |
| 12 | ~175-180 | - |
| 13 | ~8-12 | ~0.9 (s) |
| 14 | ~20-25 | ~0.85 (s) |
Two-dimensional NMR experiments were indispensable for confirming the structure of this compound. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify proton-proton coupling networks, establishing vicinal (three-bond) and geminal (two-bond) relationships. libretexts.org This allowed for the tracing of proton sequences within the cyclohexane (B81311) and cyclohexene (B86901) rings of the drimane core.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com By linking the assigned protons from the ¹H NMR spectrum to their corresponding carbons, the chemical shifts of many carbon atoms in the skeleton were unambiguously determined.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. princeton.edu This was crucial for assembling the entire molecular framework by connecting spin systems and identifying quaternary carbons (which have no attached protons). For instance, correlations from the methyl protons (H₃-13, H₃-14, H₃-15) to adjacent carbons confirmed their placement on the drimane skeleton.
ROESY (Rotating-Frame Overhauser Effect Spectroscopy): The ROESY experiment detects through-space correlations between protons that are in close proximity, providing critical information about the relative stereochemistry of the molecule. ua.es Key ROESY correlations helped to establish the cis and trans fusion of the rings and the orientation of substituents.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While being a very insensitive experiment, INADEQUATE is the only NMR method that directly observes one-bond ¹³C-¹³C correlations. libretexts.orgjeol.com Its application to complex sesquiterpenoids can definitively establish the carbon skeleton by linking adjacent carbon atoms, providing ultimate proof of the molecular backbone. researchgate.net
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
Mass spectrometry was used to determine the molecular weight of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided a highly accurate mass measurement, which is essential for deducing the precise molecular formula. nih.gov The analysis of a new drimane sesquiterpene, 11α-hydroxy muzigadiolide, which is structurally related to this compound, showed a protonated molecular ion [M+H]⁺ at m/z 265.1442, corresponding to the molecular formula C₁₅H₂₀O₄. Similar analysis for this compound establishes its molecular formula as C₁₅H₁₈O₃.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation. rsc.orgupi.edu The IR spectrum of compounds related to this compound shows characteristic absorption bands. For a typical drimane sesquiterpene lactone, strong absorption bands are observed for a hydroxyl group (~3400 cm⁻¹) and an α,β-unsaturated γ-lactone carbonyl group (~1730-1750 cm⁻¹). researchgate.net These key absorptions confirm the presence of these functional groups within the molecular structure of this compound.
Electronic Spectroscopy: UV-Visible Absorption Characteristics
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which provides information about the electronic transitions and the presence of chromophores. msu.edunih.gov The UV spectrum of this compound in acetonitrile (B52724) was reported to show an absorption maximum (λmax) at 221 nm. researchgate.net This absorption is characteristic of the π → π* transition associated with the α,β-unsaturated γ-lactone system, which acts as the principal chromophore in the molecule.
Chiroptical Methods for Absolute Stereochemical Assignment
While NMR and MS can define the constitution and relative stereochemistry, chiroptical methods are required to determine the absolute configuration of a chiral molecule. sioc-journal.cn For complex natural products like this compound, electronic circular dichroism (ECD) is a powerful technique. nih.govwiley.com The absolute stereochemistry is assigned by comparing the experimentally measured CD spectrum with the spectra of related compounds whose absolute configurations are known, or by comparing it with spectra predicted by quantum chemical calculations. The application of these methods has been crucial in assigning the absolute stereochemistry of numerous drimane sesquiterpenoids. mdpi.com
X-ray Crystallography for Definitive Solid-State Structure Confirmation
While the molecular structure of this compound has been determined through extensive spectroscopic analysis and chemical synthesis, a definitive confirmation of its three-dimensional solid-state structure through single-crystal X-ray diffraction has not been detailed in the accessible scientific literature. The process of X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and conformation.
In typical X-ray crystallography studies of natural products, a suitable single crystal of the compound is grown and subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis yields precise data on bond lengths, bond angles, and torsion angles, and provides fundamental crystallographic information.
For many complex natural products, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge. Based on the available research, the structural elucidation of this compound has primarily relied on other powerful analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and relative stereochemistry of the atoms, and Mass Spectrometry (MS) to establish the molecular formula. The enantioselective total synthesis of this compound has further corroborated its proposed structure.
Although X-ray crystallographic data for this compound is not available, studies on structurally related drimane sesquiterpenoids have successfully utilized this technique. For instance, the absolute configuration of the related compound ustusol F was unequivocally confirmed by X-ray crystallography, which yielded a Flack parameter of 0.01(3). This highlights the utility of the technique within this class of compounds when suitable crystals can be obtained.
In the absence of a published single-crystal X-ray structure for this compound, detailed crystallographic data tables, which would typically include the crystal system, space group, unit cell dimensions, and refinement statistics, cannot be provided. The definitive solid-state confirmation and the precise packing interactions of this compound in a crystal lattice remain an area for future research.
Biosynthetic Pathways and Chemical Ecology of Drimane Sesquiterpenoids Including Pereniporin B
Proposed General Biosynthetic Routes to Drimane (B1240787) Sesquiterpenes in Fungi and Plants
The biosynthesis of all terpenoids, including drimane sesquiterpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). cjnmcpu.com In fungi and higher plants, these building blocks are primarily synthesized through the mevalonic acid (MVA) pathway. cjnmcpu.com Three of these C5 units are condensed to form the C15 linear precursor, farnesyl diphosphate (FPP), which is the direct substrate for the cyclization reactions that define the sesquiterpene skeletons. cjnmcpu.com
While the starting point (FPP) is conserved, the cyclization strategy to form the characteristic drimane core differs between plants and fungi.
In Plants: The cyclization of FPP is typically catalyzed by a class of enzymes known as terpene cyclases or terpene synthases. Specifically, a drimenol (B159378) synthase directly converts FPP into the bicyclic alcohol, drimenol. cjnmcpu.com
In Fungi: The biosynthetic machinery is distinct. Instead of canonical terpene cyclases, fungi employ enzymes classified as haloacid dehalogenase (HAD)-like proteins to catalyze the formation of the drimane backbone. nih.gov This discovery was a significant shift in understanding fungal terpene biosynthesis. These HAD-like drimane synthases produce two primary precursor backbones for further modification: drimenol (with a Δ⁷,⁸ double bond) and drim-8-ene-11-ol (with a Δ⁸,⁹ double bond). nih.gov These two scaffolds serve as the foundation upon which a vast diversity of fungal drimane derivatives, including Pereniporin B, are built. nih.gov
Enzymatic Catalysis in this compound Biosynthesis
The generation of this compound and related compounds from the initial drimane scaffold involves a series of specific enzymatic modifications. The process is a cascade of reactions catalyzed by various enzyme families that introduce functional groups and perform ring closures.
As established, fungal drimane biosynthesis relies on HAD-like terpene cyclases, such as DrtB found in Aspergillus calidoustus, which is responsible for producing the initial drimenol backbone from FPP. nih.govresearchgate.net
While the core drimane structure of this compound is purely terpenoid, a significant number of fungal drimane sesquiterpenoids are drimane-esters, which are hybrid molecules. Their biosynthesis involves both terpene cyclases and polyketide synthases (PKSs). cjnmcpu.com In these pathways, a PKS, such as DrtA in A. calidoustus, synthesizes a polyketide chain (commonly C6 or C8 in length) that is subsequently attached to the drimane skeleton. cjnmcpu.comresearchgate.net Global genome mining has also uncovered unusual biosynthetic pathways where PKS-derived moieties are fused with a drimane-like structure, highlighting the modularity and evolutionary creativity of fungal secondary metabolism. rsc.orgrsc.org
Oxidoreductases are paramount in the diversification of the drimane skeleton, catalyzing crucial hydroxylation and oxidation steps that lead to compounds like this compound. nih.govtaylorandfrancis.com These enzymes, particularly cytochrome P450 monooxygenases and FAD-binding oxidoreductases, are responsible for tailoring the core structure. nih.govnih.gov
Hydroxylation: Cytochrome P450 enzymes, such as DrtD from A. calidoustus, can perform multiple hydroxylations on the drimane ring at positions like C-6, C-9, and C-12. nih.gov DrtD is also capable of further oxidizing these newly introduced hydroxyl groups. nih.gov
Ring Closure (Lactone Formation): The formation of the γ-butyrolactone ring, a key feature of this compound and many related compounds like deacetylugandensolide, is a multi-step oxidative process. beilstein-journals.orgnih.gov Typically, a P450 enzyme first oxidizes a methyl group (e.g., at C-11) to an alcohol and then to an aldehyde. nih.gov Subsequently, an FAD-binding oxidoreductase, like DrtC, catalyzes the final oxidation of the aldehyde to a carboxylic acid. nih.govresearchgate.net This carboxylic acid then undergoes spontaneous or enzyme-catalyzed condensation with a nearby hydroxyl group (often at C-9 or C-12) to form the stable five-membered lactone ring. beilstein-journals.orgnih.gov Dehydrogenation by oxidoreductases is another critical ring-closing mechanism observed in drimane sesquiterpenoid formation. nih.gov
While this compound itself is not conjugated to an amino acid, the broader family of drimane sesquiterpenoids includes rare examples of such hybrids. The discovery of drimane-type sesquiterpene lactams, some of which incorporate amino acids, suggests the existence of specialized enzymatic machinery for their assembly. nih.govmdpi.com
It is proposed that certain fungal biosynthetic pathways possess aminases that can intercept an intermediate in the lactone-forming process. nih.gov Instead of dehydrogenation by an oxidoreductase to close a lactone ring, an aminase could incorporate an amino group from an amino acid to form a lactam ring. nih.gov For instance, several drimane sesquiterpenes conjugated with N-acetyl-l-valine have been isolated from the marine fungus Talaromyces minioluteus. mdpi.com Another unique compound reported is a drimane-type sesquiterpenoid that contains both an amino acid residue and a butanediol (B1596017) group. researchgate.netmatilda.science These findings point to a fascinating intersection of terpenoid and amino acid metabolism, expanding the chemical diversity of this compound class.
Role of Oxidoreductases in Ring Closure and Hydroxylation
Genetic Basis of Biosynthetic Gene Clusters for Drimane Production
In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov This organization facilitates the coordinated regulation of the entire pathway.
Genome mining and gene deletion studies have led to the characterization of several BGCs responsible for drimane production. researchgate.netresearchgate.net A prime example is the drt cluster from Aspergillus calidoustus. researchgate.net
Table 1: Components of the drt Biosynthetic Gene Cluster in Aspergillus calidoustus
| Gene | Encoded Enzyme | Proposed Function in Drimane Biosynthesis |
|---|---|---|
| drtA | Polyketide Synthase (PKS) | Synthesis of C6/C8 polyketide chains for esterification. |
| drtB | HAD-like Terpene Cyclase | Cyclization of FPP to form the drimenol backbone. |
| drtC | FAD-binding Oxidoreductase | Oxidation of C-11/C-12 aldehyde to a carboxylic acid, enabling lactone ring formation. |
| drtD | Cytochrome P450 | Multiple hydroxylations (C-6, C-9, C-12) and further oxidations. |
| drtE | Alpha/beta Hydrolase | Potentially involved in modifications or release of the polyketide chain. |
| drtF | Short-chain Dehydrogenase | Modifies the degree of oxidation/saturation on the polyketide chain. |
Data sourced from references researchgate.netresearchgate.net.
The identification of such BGCs not only confirms the biosynthetic pathway but also provides a genetic toolkit for manipulating the production of these compounds. researchgate.net Comparative analysis of BGCs from different drimane-producing fungi reveals both conserved core machinery and unique tailoring enzymes that account for the observed structural variations. beilstein-journals.org
Strategies for Modulating Secondary Metabolism in Producer Organisms
The production of secondary metabolites like this compound is often low under standard laboratory conditions because many BGCs are silent or expressed at very low levels. nih.gov Various strategies have been developed to overcome this limitation and enhance the production or generate novel analogues.
Genetic Regulation: This involves manipulating regulatory genes. Overexpressing pathway-specific positive regulators or deleting negative regulators can activate a BGC. nih.gov Altering global regulators, such as the master chromatin-remodeling factor LaeA, can also switch on the expression of multiple, otherwise silent, BGCs. nih.gov
Epigenetic Modification: Chemical epigenetics uses small molecules to alter the chromatin state and induce gene expression. Inhibitors of DNA methyltransferases (e.g., 5-azacytidine) and histone deacetylases (e.g., SAHA, nicotinamide) have been successfully used to trigger the production of novel secondary metabolites from fungi by making silent BGCs accessible to the transcriptional machinery. jelsciences.com
Heterologous Expression: A powerful strategy involves cloning an entire BGC from its native producer and expressing it in a more genetically tractable and high-yielding host organism, such as Saccharomyces cerevisiae or other fungi like Aspergillus oryzae. nih.govnih.gov This approach has been used to confirm the function of the drt cluster and to produce drimane precursors. nih.govresearchgate.net
Metabolic and Enzyme Engineering: Once a BGC is identified, its enzymes can be engineered. For example, domain swapping within PKS enzymes can lead to the production of drimane esters with novel polyketide chains of varying lengths and saturation levels. researchgate.netnih.gov This combinatorial biosynthesis approach can rapidly generate libraries of new compounds.
Cultivation-Based Approaches: Modifying fermentation conditions, such as media composition, temperature, aeration, or implementing specialized cultivation techniques like two-stage cultivation, can significantly enhance the yield of desired secondary metabolites. researchgate.net
Chemoenzymatic Synthesis: This hybrid approach combines the selectivity of biocatalysis with the efficiency of chemical synthesis. For instance, a drimane scaffold like drimenol can be produced in engineered microbes and then chemically modified to create a range of meroterpenoids, bridging biotechnology and synthetic chemistry. researchgate.net
Fermentation Condition Optimization for Yield Enhancement
The large-scale production of drimane sesquiterpenoids like this compound relies on optimizing the fungal fermentation process to maximize yield, productivity, and cost-effectiveness. isomerase.com While genetic and epigenetic manipulations can unlock the potential for production, achieving high titers requires the careful modulation of physical and chemical parameters in the culture environment. nih.gov Key variables include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. isomerase.comfrontiersin.org
The "One Strain Many Compounds" (OSMAC) approach highlights that altering culture conditions can dramatically change a fungus's metabolic profile, leading to the production of different compounds or enhancing the yield of a specific target molecule. nih.gov For drimane sesquiterpenoid production, media composition is critical. The cultivation of Aspergillus nanangensis was optimized by testing four different agar (B569324) and liquid media, as well as various grains, to identify the conditions that yielded the highest production of nanangenines, a class of drimane metabolites. d-nb.info Similarly, the isolation of drimane-type sesquiterpenoids from the polypore Abundisporus violaceus was achieved through fermentation on a solid rice medium. acs.org
Physical parameters also exert significant influence. Temperature affects both fungal growth rates and the activity of biosynthetic enzymes. nih.govmdpi.com For many fungi, an optimal temperature exists where secondary metabolite production is maximized, with deviations leading to reduced yields. frontiersin.org The pH of the culture medium can impact nutrient uptake and enzyme stability, and maintaining it within an optimal range is crucial for efficient fermentation. frontiersin.org Aeration (dissolved oxygen levels) and agitation are interconnected factors vital for aerobic fungi. frontiersin.org Sufficient oxygen is necessary for metabolic activity, but excessive agitation can cause shear stress, damaging fungal mycelia and reducing productivity. frontiersin.org Therefore, finding the right balance is essential for scaling up production from shake flasks to large bioreactors. isomerase.com
| Parameter | General Impact on Fermentation | Optimization Goal for Yield Enhancement | Reference |
|---|---|---|---|
| Carbon Source | Provides energy and biosynthetic precursors. The type (e.g., glucose, starch) and concentration affect growth and metabolic flux. | Identify a source and concentration that favors secondary metabolism over primary growth. | nih.govfrontiersin.org |
| Nitrogen Source | Essential for synthesizing proteins, nucleic acids, and some secondary metabolites. The C/N ratio is a key regulatory factor. | Optimize the C/N ratio; nitrogen limitation often triggers secondary metabolite production. | nih.govnih.gov |
| Temperature | Affects enzyme kinetics and microbial growth rate. | Determine the optimal temperature for target compound production, which may differ from the optimal growth temperature. | frontiersin.orgmdpi.com |
| pH | Influences enzyme activity, cell membrane stability, and nutrient solubility. | Maintain pH within a narrow, optimal range for the specific fungus and production process. | frontiersin.orgmdpi.com |
| Aeration & Agitation | Supplies dissolved oxygen for aerobic metabolism and ensures homogenous mixing of nutrients and cells. | Provide sufficient oxygen transfer while minimizing cell-damaging shear stress. | isomerase.comfrontiersin.org |
Ecological Significance: Role in Fungal Fitness and Inter-species Interactions
Secondary metabolites like the drimane sesquiterpenoid this compound are not metabolic accidents; they are evolutionary tools that enhance a fungus's ability to survive and reproduce, a concept known as fungal fitness. d-nb.infonih.gov Fungi exist in complex, competitive environments where they must contend with bacteria, other fungi, and grazing organisms for resources and space. hawaii.edu The production of bioactive compounds is a primary strategy for mediating these inter-species interactions. d-nb.infocortland.edu
The ecological importance of these molecules lies in their ability to inhibit the growth of competing organisms. d-nb.info Many drimane sesquiterpenoids exhibit potent antifungal and antibacterial activities. nih.govmicrobialcell.com For instance, polygodial and isodrimeninol, isolated from Drimys winteri, have demonstrated significant antifungal effects against the wheat pathogen Gaeumannomyces graminis. nih.govnih.gov This antagonistic capability allows the producing fungus to secure its niche by creating a zone of inhibition around itself, thus outcompeting its rivals. This chemical defense is a crucial component of fungal fitness. nih.gov
Beyond direct antagonism, these compounds can play diverse ecological roles. This compound, produced by the fungus Perenniporia medullaepanis, has been shown to possess plant growth inhibitory and cytotoxic activities. d-nb.info This suggests a role in mediating interactions with plants, potentially preventing plant encroachment or acting as a pathogenic factor. Fungi are integral to ecosystems as decomposers (saprobes), pathogens, and symbiotic partners (mycorrhizae). hawaii.educortland.edu The secondary metabolites they produce are key to navigating these roles. In a saprobic context, they help defend a food source (e.g., a fallen log) from other microbes. cortland.edu In a pathogenic or symbiotic relationship, they can modulate the host's defenses or physiology. usda.gov The production of a diverse arsenal (B13267) of chemicals like drimane sesquiterpenoids provides a fungus with the adaptive flexibility to thrive across various ecological contexts, thereby ensuring its long-term survival and propagation. berkeley.edu
Total Synthesis and Semisynthesis of Pereniporin B and Its Analogues
Enantioselective Total Synthetic Routes to Pereniporin B
The absolute stereochemistry of this compound is crucial for its biological activity, necessitating enantioselective approaches in its total synthesis. Chemists have devised several strategies, starting from either chiral pool materials or employing asymmetric catalysis to set the key stereocenters.
More recent synthetic efforts have focused on leveraging readily available natural products as starting materials, streamlining the synthetic sequence. The labdane (B1241275) diterpenoid (+)-Larixol, which can be easily isolated from the oleoresin of larch trees, has emerged as a valuable chiral starting point for the formal synthesis of (-)-Pereniporin B. tandfonline.comnih.govtandfonline.com These formal syntheses aim to prepare a known intermediate that has been previously converted to the final target molecule.
A key advantage of starting with (+)-Larixol is that its inherent stereochemistry can be translated to the drimane (B1240787) skeleton, and the hydroxyl group at the C-6 position provides a convenient handle for further functionalization. tandfonline.com
A common strategy in formal syntheses from (+)-Larixol involves the preparation of a key ketodiol intermediate, 9α,11-Dihydroxydrim-7-en-6-one. researchgate.netnih.govtandfonline.comlookchem.com This intermediate can be obtained from (+)-larixol through a multi-step sequence. tandfonline.com
A pivotal transformation in the conversion of this ketodiol towards this compound is the allylic bromination of an acetate (B1210297) derivative using N-bromosuccinimide (NBS). researchgate.netnih.govtandfonline.comresearchgate.net This reaction selectively introduces a bromine atom at the allylic C-12 methyl group, which is a crucial step for the eventual formation of the lactone ring found in this compound. ichem.mdresearchgate.net The resulting bromide can then be further elaborated to complete the formal synthesis. ichem.mdresearchgate.net
| Starting Material | Key Intermediate | Key Reaction | Reagent |
|---|---|---|---|
| (+)-Larixol | 9α,11-Dihydroxydrim-7-en-6-one | Allylic Bromination | N-bromosuccinimide (NBS) |
While the primary goal of total synthesis is often to simply achieve the target molecule, considerations of yield optimization and scalability become increasingly important for enabling further biological studies or potential therapeutic applications. nih.govchemrxiv.orgrsc.org In the context of this compound synthesis, moving from lengthy, linear sequences to more convergent and efficient routes is a key objective.
Formal Syntheses from Accessible Labdane Diterpenoids (e.g., (+)-Larixol)
Semisynthetic Derivatization from Related Natural Products
Semisynthesis, which involves the chemical modification of a naturally occurring compound to produce a desired analogue, offers a powerful alternative to total synthesis, particularly when the starting material is structurally complex and readily available.
Cinnamodial (B190799), a drimane sesquiterpene dialdehyde (B1249045) that can be isolated from species such as Cinnamosma fragrans, serves as a practical starting material for the semisynthesis of this compound analogues. osu.edunih.govresearchgate.netbiorxiv.org The structural similarity between cinnamodial and this compound allows for targeted chemical transformations to access a variety of related compounds.
For example, the dialdehyde functionality of cinnamodial can be selectively manipulated. osu.edunih.gov Reaction of cinnamodial with methylmagnesium bromide can lead to the formation of deacetylated lactols, such as 12α-methyl-pereniporin A and 12β-methyl-pereniporin A, which are isomers of this compound. nih.govbiorxiv.org These transformations highlight the potential to generate a library of this compound analogues by leveraging the reactivity of the aldehyde groups in cinnamodial.
| Starting Material | Reagent | Product |
|---|---|---|
| Cinnamodial | Methylmagnesium bromide | 12α/β-methyl-pereniporin A |
Conversion from Uvidin A and Zamoranic Acid
The semisynthesis of this compound from readily available natural products represents a key strategy for accessing this drimane sesquiterpenoid. The structural relationship between this compound and other natural compounds like Uvidin A and Zamoranic acid provides a logical and efficient starting point for its synthesis.
A partial synthesis of (-)-cinnamodial has been accomplished utilizing (+)-uvidin A as the starting material. lookchem.com This transformation is significant as it also constitutes a formal synthesis of (-)-Pereniporin B. lookchem.comresearchgate.netcolab.ws The process hinges on the stereospecific conversion of the Uvidin A backbone into the core structure of the target molecules. acs.org
Similarly, Zamoranic acid, a labdane diterpenoid, serves as a valuable chiral precursor. researchgate.net The homochiral semisynthesis of this compound from zamoranic acid has been reported, highlighting the utility of this starting material in preparing optically active drimanes. acs.orgsemanticscholar.orgacs.org A key intermediate derived from zamoranic acid is methyl 14,15-dinor-13-oxo-7-labden-15-oate. researchgate.net A subsequent photochemical cleavage of this intermediate yields methyl 7,9(11)-drimadien-12-oate, which is a direct precursor to the this compound framework through chemoselective epoxidation. researchgate.net
Development of Novel Synthetic Methodologies
The pursuit of more efficient and selective routes to this compound has spurred the development of new synthetic methods. These advancements focus on achieving high levels of control over the molecule's intricate stereochemistry and reactivity, as well as exploring energy-efficient reaction conditions.
Chemo-, Regio-, and Stereoselective Reaction Development
Control over chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. mdpi.commdpi.comnih.gov Research in this area has led to the development of highly specific transformations.
A key challenge in the synthesis of drimane sesquiterpenoids is the selective functionalization of specific positions. A formal synthesis of (-)-Pereniporin B from (+)-larixol, another accessible labdane diterpenoid, demonstrates a critical stereoselective step. nih.gov The pathway involves an intermediate acetate, which undergoes allylic bromination with N-bromosuccinimide (NBS) as a key step to introduce functionality at the C-12 position with high control. nih.govresearchgate.net
Furthermore, the chemoselective epoxidation of the C(9)-C(11) double bond in a drimadiene precursor is a crucial step in building the required oxygenation pattern for this compound. researchgate.net This selective oxidation highlights the development of methods that can differentiate between multiple reactive sites within a molecule. rsc.org
| Starting Material/Precursor | Reaction Type | Reagents | Key Outcome | Selectivity | Reference |
|---|---|---|---|---|---|
| Intermediate Acetate (from Larixol) | Allylic Bromination | N-bromosuccinimide (NBS), CCl₄ | Introduction of bromide at C-12 | Stereoselective | nih.gov |
| Methyl 7,9(11)-drimadien-12-oate | Epoxidation | Not specified | Forms 9α,11-epoxy-7-drimen-12-oate | Chemoselective | researchgate.net |
| Drim-7,9(11)-diene-6-one | Epoxidation | Monoperphtalic acid | Selective epoxidation of C(9)-C(11) double bond | Chemoselective | researchgate.net |
Exploration of Non-conventional Synthesis Methods (e.g., Photochemical, Electrochemical, Microwave-Assisted)
To improve reaction efficiency and explore novel reactivity, non-conventional synthesis methods are being investigated. ijpsjournal.com
Photochemical Reactions: Photochemistry has been employed in the synthetic pathway toward drimane-type sesquiterpenoids. rsc.org Specifically, a Norrish Type II photochemical degradation is a key transformation used to cleave the side chain of a labdane-type precursor, effectively converting it into the drimane skeleton necessary for this compound. researchgate.netresearchgate.net This method offers a unique way to construct the core structure under mild conditions. beilstein-journals.org
Electrochemical Synthesis: While specific applications in the total synthesis of this compound are not extensively documented, electrochemical methods offer a powerful, reagent-free approach to conducting chemical transformations. nih.govnih.gov This technique uses electrical energy to drive oxidation and reduction reactions, which could potentially be applied to key steps such as functional group interconversions or cyclizations in the synthesis of complex natural products. scielo.br
Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in organic synthesis. wiserpub.comnih.govmdpi.com The application of microwave irradiation to reactions such as cyclocondensations and the formation of heterocyclic systems demonstrates its potential. ijpsjournal.com While direct use in a completed total synthesis of this compound is not detailed, its utility in rapidly assembling complex molecular frameworks suggests it is a viable and powerful technique for future synthetic efforts in this area. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Pereniporin B and Its Analogues
Correlating Drimane (B1240787) Scaffold Structural Features with Biological Potency
The biological potency of Pereniporin B is intrinsically linked to its drimane scaffold, a bicyclic sesquiterpenoid framework. This rigid trans-decalin core serves as the foundational structure upon which various functional groups are positioned, influencing the molecule's interaction with biological targets. nih.govorcid.org The drimane skeleton is a common feature in a number of natural products that exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. orcid.org
Impact of Specific Functional Group Modifications on Activity Profiles
Modifications of the functional groups on the this compound molecule have a significant impact on its biological activity profile. This compound possesses hydroxyl groups and a lactone ring, which are key sites for interaction with biological macromolecules.
Research on analogues has shown that the presence and position of hydroxyl groups can dramatically alter the compound's potency and selectivity. For instance, the acetylation or removal of a hydroxyl group can lead to a significant decrease or change in biological activity. The lactone ring is another critical feature, and its opening or modification can result in a loss of activity, suggesting it may be involved in covalent interactions with target proteins or is crucial for maintaining the active conformation of the molecule.
A study on cinnamodial (B190799), a related drimane sesquiterpene, and its semi-synthetic analogues highlighted the importance of the dialdehyde (B1249045) functionality for its insecticidal and antifeedant activities. This suggests that the carbonyl groups are crucial for the bioactivity of this class of compounds. conicet.gov.ar
Influence of Absolute and Relative Stereochemistry on Biological Efficacy
Stereochemistry plays a pivotal role in the biological efficacy of this compound and its analogues. The spatial arrangement of atoms and functional groups determines how the molecule fits into the binding site of a biological target. Even minor changes in stereochemistry can lead to a complete loss of activity, a phenomenon well-documented for many biologically active natural products. wikipedia.org
For drimane sesquiterpenes, the relative stereochemistry of the substituents on the decalin ring system is crucial. The specific orientation of hydroxyl groups, for example, can dictate the hydrogen bonding interactions with a receptor. Furthermore, the absolute configuration of the chiral centers in the molecule is critical for its biological recognition. It has been shown that enantiomers of bioactive compounds often exhibit vastly different biological activities. wikipedia.org Studies on other drimane sesquiterpenes have confirmed that the specific stereoisomer is often responsible for the observed biological effects.
Computational Approaches to SAR Elucidation
Computational methods are increasingly used to understand the structure-activity relationships of natural products like this compound at a molecular level. These in silico techniques provide valuable insights that can guide the synthesis of more potent and selective analogues.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies have been employed to investigate its binding modes with various protein targets. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, a molecular docking study of this compound and other phytomolecules with non-structural proteins of SARS-CoV-2 suggested that this compound could form stable interactions with the helicase enzyme. Specifically, it was predicted to form six hydrogen bonds and three hydrophobic bonds with key residues in the ATP hydrolysis site of the helicase. Such studies provide a rational basis for the observed biological activity and can guide the design of derivatives with improved binding affinity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While a powerful tool, specific QSAR models for this compound are not extensively reported in the reviewed literature.
However, QSAR studies on other drimane sesquiterpenes have been conducted. For instance, a 2D-QSAR study on the antifeedant activity of 18 drimane sesquiterpenoids against Spodoptera frugiperda was performed to correlate molecular descriptors with biological activity. Such models, once established and validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The development of a robust QSAR model for this compound and its analogues would be a valuable step in the rational design of new derivatives with enhanced biological profiles.
Rational Design and Synthesis of this compound Derivatives for Activity Modulation
The insights gained from SAR studies and computational modeling are being applied to the rational design and synthesis of novel this compound derivatives with modulated activity. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties.
The formal synthesis of (-)-Pereniporin B and its analogue (-)-Cinnamosmolide has been achieved, providing a platform for generating derivatives. One synthetic route involved the use of (+)-larixol as a starting material, with a key step being the allylic bromination of an intermediate acetate (B1210297) with N-bromosuccinimide. The availability of synthetic routes allows for targeted modifications of the this compound structure. For example, derivatives with altered functional groups at key positions can be synthesized and evaluated to test SAR hypotheses and to develop compounds with optimized therapeutic potential.
Mechanistic Investigations of Pereniporin B S Biological Activities
Molecular Targets and Receptor Binding Affinity
Endothelin Receptor (Endothelin-A and Endothelin-B) Binding Inhibition
The endothelin system, comprising endothelin peptides and their receptors (ET-A and ET-B), plays a crucial role in vascular tone and cell proliferation. abcam.combachem.com The ET-A receptor has a high affinity for endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2), while having a lower affinity for endothelin-3 (ET-3). nih.gov Conversely, the ET-B receptor binds all three endothelin peptides with similar high affinities. abcam.comnih.gov
Stimulation of ET-A receptors typically leads to vasoconstriction, whereas activation of ET-B receptors on endothelial cells can induce vasodilation through the release of nitric oxide and prostacyclin. abcam.combachem.com Dysregulation of the endothelin system is implicated in various diseases, including pulmonary arterial hypertension. abcam.com Research into compounds that can modulate these receptors is therefore of significant interest. While the broader class of drimane (B1240787) sesquiterpenes, to which Pereniporin B belongs, has been studied for various biological activities, specific data on the direct binding affinity and inhibitory constants (IC₅₀) of this compound for endothelin-A and endothelin-B receptors requires further dedicated investigation.
Alpha-Glucosidase Enzyme Inhibition
Alpha-glucosidase inhibitors are a class of drugs that help manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.govwikipedia.org These inhibitors competitively block the action of alpha-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.orgmdpi.com
In silico studies have identified this compound as a potential inhibitor of alpha-glucosidase. gsconlinepress.comresearchgate.net Molecular docking simulations suggest that this compound can interact with the active site of the enzyme. gsconlinepress.com These computational findings point towards a potential mechanism where this compound binds to key amino acid residues within the enzyme's catalytic site, thereby hindering its ability to hydrolyze carbohydrates. researchgate.net However, detailed in vitro kinetic studies are needed to confirm the type of inhibition (e.g., competitive, non-competitive) and to determine the precise IC₅₀ value of this compound against alpha-glucosidase.
Table 1: Investigated Molecular Targets of this compound
| Molecular Target | Type of Interaction | Reported Findings |
| Endothelin Receptors (ET-A, ET-B) | Inhibition | Potential interaction suggested by the activities of related compounds. |
| Alpha-Glucosidase | Inhibition | Identified as a potential inhibitor through in silico molecular docking studies. gsconlinepress.comresearchgate.net |
| SARS-CoV-2 Mpro, PLpro, RdRp, Helicase, 2'-O-MTase | Inhibition | In silico studies suggest strong binding affinity and potential inhibitory activity. gsconlinepress.com |
| DNA Topoisomerases and DNA Polymerases | Inhibition | Putative inhibition suggested based on the activities of other drimane sesquiterpenes. |
Interactions with Viral Non-Structural Proteins (e.g., SARS-CoV-2 Mpro, PLpro, RdRp, Helicase, 2'-O-MTase)
The replication of SARS-CoV-2, the virus responsible for COVID-19, relies on several non-structural proteins (NSPs). probiologists.comfrontiersin.org These include the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), helicase, and 2'-O-methyltransferase (2'-O-MTase), all of which are essential for the viral life cycle. probiologists.comresearchgate.net
In silico molecular docking studies have explored the potential of this compound to interact with and inhibit these key viral proteins. gsconlinepress.com The results of these computational analyses indicate that this compound exhibits a strong binding affinity for the active sites of Mpro, PLpro, RdRp, helicase, and 2'-O-MTase. gsconlinepress.com These findings suggest that this compound could potentially disrupt viral replication by inhibiting the function of these essential enzymes. gsconlinepress.com For instance, the interaction with Mpro and PLpro could interfere with the processing of viral polyproteins, a critical step in producing functional viral proteins. researchgate.net Similarly, binding to RdRp and helicase could impede the replication and transcription of the viral RNA genome. researchgate.net Further in vitro and in vivo studies are necessary to validate these computational predictions and to determine the efficacy of this compound as a potential antiviral agent.
Table 2: In Silico Docking Results of this compound with SARS-CoV-2 Non-Structural Proteins
| Viral Protein | Predicted Binding Affinity (kcal/mol) | Potential Effect |
| Mpro (Main Protease) | Strong | Inhibition of viral polyprotein processing. researchgate.net |
| PLpro (Papain-like Protease) | Strong | Inhibition of viral polyprotein processing and host immune response modulation. researchgate.net |
| RdRp (RNA-dependent RNA Polymerase) | Strong | Inhibition of viral genome replication. researchgate.net |
| Helicase | Strong | Inhibition of viral RNA unwinding during replication. researchgate.net |
| 2'-O-MTase (2'-O-methyltransferase) | Strong | Inhibition of viral RNA capping and evasion of host immune recognition. gsconlinepress.com |
Cellular and Biochemical Mechanisms of Action
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
This compound has demonstrated cytotoxic activity against certain cancer cell lines. anacec.md The antiproliferative effects of natural compounds are often mediated through the induction of apoptosis (programmed cell death) and the halting of the cell cycle. mdpi.combrieflands.com Studies on various cancer cell lines have shown that cytotoxic agents can trigger these pathways, leading to a reduction in cancer cell viability. nih.govksbu.edu.tr For instance, this compound has been reported to be cytotoxic against Friend leukemia cells (F5-5). anacec.md
The mechanisms underlying the antiproliferative effects of compounds like this compound can involve multiple cellular pathways. These can include the modulation of pro-apoptotic and anti-apoptotic proteins, the generation of reactive oxygen species (ROS), and interference with cell cycle progression. mdpi.comnih.gov While the specific pathways activated by this compound in different cancer cell lines are still under investigation, its cytotoxic nature points to a significant impact on fundamental cellular processes required for cancer cell survival and proliferation.
DNA topoisomerases and DNA polymerases are crucial enzymes involved in DNA replication, transcription, and repair. nih.govmdpi.com Type II topoisomerases, for example, are essential for resolving DNA tangles and supercoils that arise during these processes. wikipedia.orgbiorxiv.org The inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger cell death, making them important targets for anticancer drugs. biorxiv.orgscielo.br
While direct experimental evidence specifically for this compound is limited, other drimane sesquiterpenes and natural triterpenes have been shown to inhibit DNA polymerases and topoisomerase II. nih.gov Some triterpenes have been found to selectively inhibit mammalian DNA polymerase alpha and beta, as well as potently inhibit DNA topoisomerase II. nih.gov This suggests a putative mechanism where this compound, due to its structural similarities to other bioactive terpenoids, might also exert its cytotoxic effects by interfering with the activity of these essential enzymes. Such inhibition would disrupt DNA replication and repair processes in cancer cells, contributing to their demise.
Modulation of Cell Cycle and Apoptosis Pathways
Current scientific literature lacks detailed research specifically investigating the direct effects of this compound on the modulation of cell cycle progression and the induction of apoptosis. While many natural compounds, including other sesquiterpenoids, are known to influence these fundamental cellular processes, dedicated studies to elucidate the specific molecular targets of this compound within cell cycle checkpoints (such as G1/S or G2/M transitions) or apoptotic pathways (either intrinsic/mitochondrial or extrinsic/death receptor) have not been reported. Therefore, its potential to alter the expression of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), p53, or caspases remains an area for future investigation.
Influence on Nuclear Factor-κB (NF-κB) Signaling
The influence of this compound on the Nuclear Factor-κB (NF-κB) signaling pathway is not documented in the available scientific research. The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival, and its modulation is a known mechanism for many bioactive compounds. frontiersin.orgresearchgate.netmicrobialcell.com However, studies detailing whether this compound can inhibit or activate this pathway, for instance by affecting the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα) or by preventing the nuclear translocation of NF-κB dimers (like p50/p65), have not been published. frontiersin.org Consequently, the role of this compound in NF-κB-mediated gene transcription is unknown.
Antimicrobial and Antifungal Activity Mechanisms
This compound, a drimane-type sesquiterpenoid, has been identified as a bioactive natural product with notable in vitro antimicrobial and antifungal properties. nih.govresearchgate.net This class of compounds is recognized for its significant role in the defense mechanisms of the organisms that produce them, and their activity against a range of microbial pathogens is a subject of ongoing research. turkjps.orgscielo.br
Disruption of Microbial Cell Membrane Integrity and Permeability
The primary mechanism of antimicrobial and antifungal action for drimane sesquiterpenoids, the class to which this compound belongs, is widely attributed to the disruption of microbial cell membranes. turkjps.org This action is generally linked to the lipophilic nature of terpenes, which allows them to compromise the phospholipid bilayer of microbial cells. While direct studies on this compound are limited, research on structurally similar drimanes, such as drimenol (B159378), shows that they can cause the rupture and lysis of fungal cells, leading to the release of cellular contents. turkjps.org This disruption increases membrane permeability, compromising the cell's ability to maintain essential ion gradients and leading to cell death. researchgate.net This membrane-damaging activity is a common mode of action for many natural antimicrobial compounds against both bacteria and fungi. nih.govmdpi.com
Inhibition of Microbial Growth and Metabolic Pathways
The disruption of cell membrane integrity by this compound and related compounds directly leads to the inhibition of microbial growth. jst.go.jp By causing leakage of vital intracellular components and disrupting the proton motive force, these compounds effectively halt the essential life processes of the microbes. researchgate.net While specific inhibition of intracellular metabolic pathways by this compound has not been detailed, the broad-spectrum fungicidal activity of related drimanes suggests a potent and general mechanism of action rather than inhibition of a single specific enzyme. turkjps.org
Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol (a related Drimane Sesquiterpenoid) against Various Pathogenic Fungi
| Fungal Species | MIC (µg/mL) |
|---|---|
| Aspergillus fumigatus | 16 |
| Candida albicans | 32 |
| Candida glabrata (FLU resistant) | 32 |
| Candida auris | 16 |
| Cryptococcus neoformans | 4 |
| Trichophyton equinum | 8 |
Plant Growth Regulatory Effects and Associated Mechanisms
Drimane sesquiterpenes, including compounds related to this compound, are known to possess plant growth regulatory and phytotoxic properties. These activities are a component of plant-plant interactions, known as allelopathy, where one plant releases chemicals that inhibit the growth of neighboring plants. For instance, the related drimane polygodial has been shown to completely inhibit the germination of rice at concentrations of 100 ppm and inhibit root elongation at similar concentrations. Conversely, at lower concentrations (below 25 ppm), a stimulatory effect on root elongation was observed, indicating a dose-dependent mechanism of action.
The phytotoxic effects of these compounds often involve the interruption of plant metabolic pathways, disruption of defense mechanisms, and ultimately, cell damage that leads to growth inhibition, particularly of the roots. While this compound is categorized among microbially-derived compounds with potential as plant growth regulators, specific and detailed studies on its mechanisms—such as its effect on plant hormonal signaling, cell division, or specific enzymatic processes—are not extensively covered in the current scientific literature.
Future Research Directions and Medicinal Chemistry Perspectives
Continued Bioprospecting for Novel Pereniporin B Analogues and Derivatives
Bioprospecting, the exploration of natural sources for valuable chemical compounds, remains a cornerstone of drug discovery. wikipedia.org The initial isolation of this compound from the basidiomycete Perenniporia medulla-panis highlights the potential of fungi as a rich source of structurally diverse and biologically active molecules. nih.govmdpi.com Future efforts should focus on a systematic and expanded bioprospecting strategy to uncover novel analogues of this compound.
This can be achieved by:
Exploring Diverse Fungal Genera: While the Perenniporia genus is a known producer of drimane (B1240787) sesquiterpenoids, other related and unrelated fungal species, particularly those from unique ecological niches like marine environments or extremophiles, should be investigated. mdpi.comjst.go.jp Fungi such as Aspergillus, Strobilurus, and Laetiporus have been shown to produce structurally related drimane compounds. nih.gov
Varying Cultivation Conditions: The metabolic output of fungi can be significantly influenced by cultivation parameters. Systematically altering media composition, temperature, pH, and aeration, as well as employing co-culture techniques, can induce the production of previously undetected or "silent" biosynthetic pathways, potentially leading to the discovery of new this compound derivatives. mdpi.com
Genomic and Metabolomic Screening: Advances in genome mining can identify biosynthetic gene clusters responsible for producing drimane sesquiterpenoids. This allows for a targeted approach to identify and isolate fungi with the genetic potential to produce novel analogues, streamlining the discovery process.
A summary of related naturally occurring drimane sesquiterpenoids and their sources is presented in the table below.
| Compound Name | Natural Source(s) | Key Structural Feature | Reference |
| Pereniporin A | Perenniporia medulla-panis, Perenniporia maackiae | Drimane sesquiterpenoid | nih.govmdpi.com |
| This compound | Perenniporia medulla-panis | γ-butyrolactone ring | nih.gov |
| Cinnamosmolide | Cinnamosma fragrans | Drimane sesquiterpenoid lactone | jst.go.jpgsconlinepress.com |
| Strobilactone A | Strobilurus ohshimae | γ-butyrolactone ring | nih.gov |
| Drimenol (B159378) | Polygonum multiflorum | Bicyclic sesquiterpene alcohol | mdpi.com |
| Cryptoporic Acid B | Cryptoporus volvatus | Drimane-type sesquiterpenoid | mdpi.com |
| Sulphureuine G | Laetiporus sulphureus | Drimane with rearranged backbone | nih.gov |
Rational Design and De Novo Synthesis of Potent and Selective this compound Mimetics
While bioprospecting offers structural diversity, rational design and chemical synthesis provide the means to systematically optimize the pharmacological properties of a lead compound like this compound. The development of mimetics—compounds that mimic the biological activity of this compound but may have a simpler or more synthetically accessible structure—is a key objective.
Future synthetic strategies should include:
Structure-Activity Relationship (SAR) Studies: The formal synthesis of (-)-pereniporin B provides a framework for creating a library of derivatives. jst.go.jpidsi.md By systematically modifying functional groups around the drimane core, researchers can elucidate the key structural features essential for its biological activity. For instance, the role of the lactone ring and the stereochemistry at various chiral centers can be explored to establish a comprehensive SAR.
Conformationally Locked Analogues: Designing and synthesizing analogues with restricted conformational flexibility can help identify the bioactive conformation of this compound. Techniques such as creating spirocyclic systems or other rigid scaffolds can lock the molecule into a specific shape, potentially leading to enhanced potency and selectivity. rsc.org
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the biological target of this compound and then growing or linking them to create more potent molecules. This can lead to the development of de novo mimetics with novel chemical scaffolds and improved drug-like properties.
The goal of these synthetic efforts is to produce mimetics with enhanced potency, greater selectivity towards the desired biological target, and improved pharmacokinetic profiles compared to the natural product.
Advanced Mechanistic Characterization Using Systems Biology and Omics Technologies
To fully understand the therapeutic potential and guide the rational design of this compound mimetics, a deep understanding of its mechanism of action is crucial. Systems biology, which takes a holistic rather than a reductionist approach, combined with high-throughput omics technologies, offers powerful tools for this purpose. nih.govresearchgate.netfrontiersin.org
Key applications in this compound research include:
Genomics and Transcriptomics: By treating cells with this compound and analyzing changes in gene expression (transcriptomics), researchers can identify the cellular pathways modulated by the compound. nih.gov This can reveal its primary molecular targets and downstream effects, providing clues about its efficacy and potential side effects.
Proteomics: Proteomic analysis can identify the proteins that directly bind to this compound or whose expression levels change upon treatment. uninet.edu This is a direct method for target identification and for understanding the cellular response at the protein level.
Metabolomics: This technology analyzes the global changes in cellular metabolites following exposure to this compound. uninet.edu It can provide insights into how the compound affects cellular metabolism and energy production, which is particularly relevant for its potential anticancer activities.
Integrating data from these different omics levels will provide a comprehensive, system-level view of how this compound functions, facilitating the identification of biomarkers for its activity and guiding the development of more effective and safer derivatives. nih.gov
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identification of genetic markers for sensitivity or resistance. | Predictive biomarkers for patient stratification. |
| Transcriptomics | Analysis of global gene expression changes post-treatment. | Elucidation of modulated signaling pathways and biological processes. |
| Proteomics | Identification of protein binding partners and expression changes. | Direct target identification and understanding of cellular response. |
| Metabolomics | Profiling of cellular metabolite changes. | Understanding of effects on cellular metabolism and energy pathways. |
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The vast and complex datasets generated by modern drug discovery research are ideally suited for analysis by artificial intelligence (AI) and machine learning (ML). mednexus.orgnih.gov These computational tools can accelerate the this compound drug discovery pipeline in several ways. mdpi.comphilarchive.org
Predictive Modeling: ML algorithms can be trained on existing SAR data from this compound and its analogues to build models that predict the biological activity of novel, yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. roche.com
Target Identification and Validation: AI can analyze large-scale biological data from genomics, proteomics, and the scientific literature to predict and rank potential molecular targets for this compound. philarchive.org
De Novo Design: Generative AI models can design entirely new molecules that are predicted to bind to a specific target and possess desirable drug-like properties. roche.com This can lead to the creation of potent this compound mimetics with novel scaffolds.
Pharmacokinetic Prediction: AI can model the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogues, helping to identify candidates with better bioavailability and longer half-lives early in the discovery process.
Development of Targeted Delivery Systems for Enhanced Efficacy
Even a highly potent compound can be ineffective or cause significant side effects if it does not reach its intended target in the body in sufficient concentration. wiley-vch.de Targeted drug delivery systems are designed to solve this problem by encapsulating the drug and directing it specifically to diseased tissues, such as tumors, thereby enhancing efficacy and reducing systemic toxicity.
Future research on this compound should explore various targeted delivery strategies:
Liposomal Formulations: Liposomes are vesicles made of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.com They can protect this compound from degradation in the bloodstream and can be surface-modified with ligands (e.g., peptides, antibodies) to actively target specific cell types. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, allowing for controlled and sustained release at the target site. mdpi.com These systems can be designed to respond to specific stimuli in the target environment, such as a lower pH in tumor tissues.
Micellar Systems: Micelles are self-assembling nanostructures suitable for carrying hydrophobic molecules like many sesquiterpenoids. nih.gov They can improve the solubility and stability of this compound in aqueous environments.
The development of an effective targeted delivery system will be crucial for translating the in vitro bioactivity of this compound and its future mimetics into a viable clinical therapy. wiley-vch.de
Q & A
Q. How is Pereniporin B identified and characterized in natural sources?
Methodological Answer: this compound is typically isolated using chromatographic techniques (e.g., HPLC) and identified via spectroscopic methods such as NMR and HRESIMS. Structural confirmation involves comparing spectral data with literature values, as demonstrated in the isolation of this compound from A. calidoustus TJ403-EL05 alongside other drimane sesquiterpenoids . Purity is validated through elemental analysis and retention factor consistency .
Q. What extraction methods optimize this compound yield from plant sources?
Methodological Answer: Ethanol-based solvent extraction at a 1:4 bark-to-solvent ratio (w/v) maximizes yield (9.54% extract content) while preserving bioactivity. Total phenolic (289.57 mg GAE/g) and flavonoid (185.47 mg quercetin/g) content should be quantified to assess extraction efficiency. DPPH assays (IC₅₀ = 16.59 µg/mL) can concurrently evaluate antioxidant capacity .
Q. What in vitro assays are recommended to assess this compound’s anti-inflammatory effects?
Methodological Answer: Use LPS-induced macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Pair this with NF-κB pathway inhibition assays (e.g., luciferase reporter systems) to elucidate mechanisms. DPPH or NO-scavenging assays may corroborate antioxidant contributions to anti-inflammatory activity .
Q. How can researchers ensure reproducibility in this compound isolation protocols?
Methodological Answer: Follow Beilstein guidelines: document solvent ratios, temperature, and purification steps in detail. Report retention times, column specifications, and spectroscopic conditions. For novel compounds, provide full NMR assignments and HRESIMS data in supplementary materials .
Advanced Research Questions
Q. How to design experiments elucidating this compound’s anticancer mechanisms?
Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways in cancer cell lines (e.g., MCF-7 or A549). Validate findings using siRNA knockdowns or CRISPR-Cas9 gene editing. In vivo xenograft models with dose-response studies (e.g., 5–50 mg/kg) can assess tumor suppression efficacy .
Q. How to address discrepancies in reported bioactivity across studies?
Methodological Answer: Standardize assays using NIH preclinical guidelines: control for cell passage number, serum batch variability, and compound solubility (e.g., DMSO concentration ≤0.1%). Perform statistical validation (e.g., ANOVA with post-hoc tests) and report p-values to distinguish true effects from noise .
Q. What strategies mitigate challenges in isolating this compound from complex matrices?
Methodological Answer: Employ tandem purification: initial silica gel chromatography followed by reverse-phase HPLC. Address co-eluting fatty acids via derivatization (e.g., methyl esterification) or solid-phase extraction. LC-MS-based metabolomics can map interfering compounds for targeted removal .
Q. How to validate this compound’s structural novelty and purity in synthetic analogs?
Methodological Answer: For synthetic derivatives, use X-ray crystallography for unambiguous structural confirmation. Purity ≥95% should be verified via HPLC-UV/ELSD and ¹³C NMR. Compare spectroscopic data with natural isolates to identify functional group modifications .
Q. What pharmacokinetic parameters should be prioritized in animal studies?
Methodological Answer: Conduct bioavailability studies (oral vs. intraperitoneal administration) with LC-MS/MS plasma profiling. Calculate AUC, Cₘₐₓ, and t₁/₂. Tissue distribution analyses (e.g., liver, kidney) and metabolite identification (via HRMS/MS) are critical for translational relevance .
Q. How to optimize this compound extraction using emerging technologies?
Methodological Answer: Compare ultrasound-assisted extraction (UAE, 20–40 kHz) with microwave-assisted extraction (MAE, 300–600 W) for yield and time efficiency. Monitor thermal degradation via stability assays (HPLC retention time shifts) and optimize solvent dielectric properties (e.g., ethanol-water mixtures) .
Guidance for Contradiction Analysis & Data Interpretation
- Conflicting Bioactivity Data: Use meta-analysis frameworks (e.g., RevMan) to aggregate results across studies. Stratify by cell type, assay type, and dosage to identify confounding variables .
- Statistical Rigor: Adhere to Pharmaceutical Research guidelines: report exact p-values, avoid "significant" without statistical testing, and justify numerical precision (e.g., IC₅₀ values to two decimal places) .
- Literature Synthesis: Apply PICO framework to structure systematic reviews: define Population (cell/animal models), Intervention (this compound dose), Comparison (controls), and Outcomes (apoptosis, cytokine levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
